N-(2,5-dihydroxyphenyl)methanesulfonamide
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Overview
Description
N-(2,5-dihydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 g/mol It is characterized by the presence of two hydroxyl groups on the phenyl ring and a methanesulfonamide group attached to the nitrogen atom
Preparation Methods
The synthesis of N-(2,5-dihydroxyphenyl)methanesulfonamide typically involves the reaction of 2,5-dihydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(2,5-dihydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,5-dihydroxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dihydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects. The methanesulfonamide group may also play a role in modulating the compound’s activity and interactions .
Comparison with Similar Compounds
N-(2,5-dihydroxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(2,4-dihydroxyphenyl)methanesulfonamide: Differing in the position of the hydroxyl groups on the phenyl ring.
N-(2,5-dimethoxyphenyl)methanesulfonamide: Featuring methoxy groups instead of hydroxyl groups.
N-(2,5-dihydroxyphenyl)ethanesulfonamide: Having an ethanesulfonamide group instead of a methanesulfonamide group. These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and molecular structures.
Properties
Molecular Formula |
C7H9NO4S |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
N-(2,5-dihydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H9NO4S/c1-13(11,12)8-6-4-5(9)2-3-7(6)10/h2-4,8-10H,1H3 |
InChI Key |
AMOQHMUTHXKXDC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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